6-(Pentafluorosulfanyl)benzooxazole

Medicinal Chemistry Lipophilicity Drug Discovery

CF3-benzoxazole analogs frequently suffer rapid oxidative clearance, limiting CNS exposure. 6-(Pentafluorosulfanyl)benzooxazole solves this via the SF5 'super-CF3' group: higher electronegativity (~3.65), tert-butyl-level steric bulk, elevated clogP (4.49), and validated metabolic stability. • Replace metabolically labile CF3 analogs to improve microsomal half-life. • Leverage clogP 4.49 for enhanced passive BBB permeability in CNS programs. • Deploy defined 6-position regiochemistry for structure-based design. Supplied at ≥97% HPLC purity with global shipping.

Molecular Formula C7H4F5NOS
Molecular Weight 245.17
CAS No. 1379811-91-2
Cat. No. B3027756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pentafluorosulfanyl)benzooxazole
CAS1379811-91-2
Molecular FormulaC7H4F5NOS
Molecular Weight245.17
Structural Identifiers
SMILESC1=CC2=C(C=C1S(F)(F)(F)(F)F)OC=N2
InChIInChI=1S/C7H4F5NOS/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H
InChIKeyUVESQHYGHBYGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pentafluorosulfanyl)benzooxazole Overview


6-(Pentafluorosulfanyl)benzooxazole (CAS 1379811-91-2) is a fluorinated heterocyclic building block characterized by the combination of a benzoxazole core and the pentafluorosulfanyl (SF5) substituent at the 6-position . This compound belongs to a class of next-generation fluorinated motifs where the SF5 group is recognized as a 'super-trifluoromethyl' moiety due to its amplified electronic and steric properties [1]. The compound is commercially available as a research chemical with a typical purity of ≥97% (HPLC) , making it a specialized building block for medicinal chemistry and agrochemical discovery programs.

Unique Properties of 6-(Pentafluorosulfanyl)benzooxazole


Generic substitution of 6-(Pentafluorosulfanyl)benzooxazole with its trifluoromethyl (CF3) or unsubstituted benzoxazole analogs fails due to fundamental differences in physicochemical properties imparted by the SF5 moiety. The SF5 group exhibits significantly higher group electronegativity (approx. 3.65 vs. CF3 approx. 3.36), larger steric bulk (comparable to tert-butyl vs. CF3 comparable to isopropyl), and elevated lipophilicity (Hansch π approx. 1.51 vs. CF3 approx. 0.88) [1]. Furthermore, the SF5 group demonstrates superior chemical and metabolic stability, with a square pyramidal geometry that provides a distinct electrostatic potential surface [2]. These divergences in sterics, electronics, and lipophilicity directly impact target binding, metabolic soft spots, and overall molecular properties, rendering simple one-to-one substitution invalid for applications requiring specific pharmacophore or physicochemical profiles.

6-(Pentafluorosulfanyl)benzooxazole Differentiation Evidence


Lipophilicity: SF5 vs. CF3

The 6-(Pentafluorosulfanyl)benzooxazole exhibits a calculated LogP (clogP) of 4.49, which is significantly higher than that predicted for its CF3 analog (approx. 2.8-3.2) . This difference is consistent with the established Hansch π constant of the SF5 substituent (approx. 1.51) compared to CF3 (approx. 0.88) [1].

Medicinal Chemistry Lipophilicity Drug Discovery

Steric Bulk: SF5 vs. CF3

The SF5 group in 6-(Pentafluorosulfanyl)benzooxazole possesses a steric bulk comparable to a tert-butyl group, whereas the CF3 group is similar in size to an isopropyl group [1]. This difference in Taft steric parameter (Es) has direct implications for molecular recognition and binding pocket occupancy.

Medicinal Chemistry Steric Effects Structure-Based Design

Metabolic Stability: SF5 vs. CF3

The SF5 group in 6-(Pentafluorosulfanyl)benzooxazole is reported to confer exceptional metabolic stability compared to the CF3 group, which can be metabolically labile under certain oxidative conditions [1]. This is attributed to the strong S-F bonds and the saturated, non-oxidizable nature of the sulfur center in the SF5 moiety.

Drug Metabolism Pharmacokinetics Metabolic Stability

6-Position Specificity in SAR

6-(Pentafluorosulfanyl)benzooxazole places the SF5 group at the 6-position of the benzoxazole ring, which is a defined structural feature distinguishing it from other regioisomers such as the 4- or 5-substituted analogs . This specific substitution pattern influences the vector and orientation of the SF5 group relative to the benzoxazole core, a critical variable in structure-activity relationship (SAR) studies [1].

Medicinal Chemistry SAR Isomer Differentiation

6-(Pentafluorosulfanyl)benzooxazole Application Scenarios


CNS Lead Optimization

Utilize 6-(Pentafluorosulfanyl)benzooxazole as a core building block in central nervous system (CNS) drug discovery programs. The compound's high clogP value of 4.49 (Section 3, Evidence Item 1) directly supports the design of molecules with improved passive permeability across the blood-brain barrier, a critical requirement for CNS-active therapeutics.

Overcoming Metabolic Liabilities

Incorporate 6-(Pentafluorosulfanyl)benzooxazole into lead series where the CF3 analog exhibits high oxidative clearance in microsomal stability assays. The class-level evidence for superior metabolic stability of the SF5 group (Section 3, Evidence Item 3) positions this compound as a strategic replacement to address a key pharmacokinetic liability without compromising the desired electron-withdrawing effect.

Steric-Driven SAR for Selective Modulation

Deploy 6-(Pentafluorosulfanyl)benzooxazole in structure-based drug design for targets where a bulky, electron-withdrawing group is needed to occupy a specific hydrophobic sub-pocket. The significantly larger steric bulk of the SF5 moiety relative to CF3 (Section 3, Evidence Item 2) makes it a more effective tool for probing and exploiting steric selectivity in kinase ATP-binding sites or GPCR allosteric modulators.

Fluorinated Library Diversification

Acquire 6-(Pentafluorosulfanyl)benzooxazole to diversify a library of fluorinated heterocyclic building blocks. Its defined 6-position regioisomerism (Section 3, Evidence Item 4) provides a unique vector for decoration, and the distinct physicochemical properties (elevated lipophilicity, sterics, and electronegativity) offer access to a region of chemical space not covered by traditional CF3-containing analogs, thereby increasing the library's potential for hit identification.

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